Cas no 1781434-39-6 (2-chloro-5-(difluoromethyl)-1,3-thiazole)

2-chloro-5-(difluoromethyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- Thiazole, 2-chloro-5-(difluoromethyl)-
- 2-chloro-5-(difluoromethyl)-1,3-thiazole
-
- MDL: MFCD28519065
- インチ: 1S/C4H2ClF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H
- InChIKey: DUYYAYCSJXMAMX-UHFFFAOYSA-N
- ほほえんだ: S1C(C(F)F)=CN=C1Cl
2-chloro-5-(difluoromethyl)-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D660511-1g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 1g |
$765 | 2024-08-03 | |
Chemenu | CM467584-250mg |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95%+ | 250mg |
$523 | 2022-09-29 | |
Chemenu | CM467584-100mg |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95%+ | 100mg |
$376 | 2022-09-29 | |
Enamine | EN300-6489410-0.05g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 0.05g |
$169.0 | 2023-05-29 | |
Enamine | EN300-6489410-10.0g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 10g |
$5885.0 | 2023-05-29 | |
1PlusChem | 1P01EIZQ-250mg |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 250mg |
$507.00 | 2024-06-18 | |
1PlusChem | 1P01EIZQ-10g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 10g |
$7336.00 | 2024-06-18 | |
abcr | AB546779-250mg |
2-Chloro-5-(difluoromethyl)-1,3-thiazole; . |
1781434-39-6 | 250mg |
€584.50 | 2025-02-19 | ||
eNovation Chemicals LLC | D660511-1g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 1g |
$765 | 2025-02-19 | |
abcr | AB546779-1g |
2-Chloro-5-(difluoromethyl)-1,3-thiazole; . |
1781434-39-6 | 1g |
€1108.00 | 2025-02-19 |
2-chloro-5-(difluoromethyl)-1,3-thiazole 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
2-chloro-5-(difluoromethyl)-1,3-thiazoleに関する追加情報
Introduction to 2-chloro-5-(difluoromethyl)-1,3-thiazole (CAS No. 1781434-39-6)
2-chloro-5-(difluoromethyl)-1,3-thiazole (CAS No. 1781434-39-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the thiazole class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both chloro and difluoromethyl substituents in its molecular structure enhances its reactivity and binding affinity, making it a valuable scaffold for drug discovery and development.
The chemical structure of 2-chloro-5-(difluoromethyl)-1,3-thiazole consists of a five-membered ring containing sulfur and nitrogen atoms, with a chloro group at the 2-position and a difluoromethyl group at the 5-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in designing novel therapeutic agents. The compound’s solubility profile and metabolic stability are also critical factors that influence its suitability for further development into a drug candidate.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in various disease models. For instance, studies have highlighted the potential of thiazole-based compounds as kinase inhibitors, which are crucial in targeted cancer therapies. The chloro and difluoromethyl substituents in 2-chloro-5-(difluoromethyl)-1,3-thiazole are particularly noteworthy, as they can modulate the compound’s interaction with biological targets by influencing hydrogen bonding patterns and hydrophobicity.
One of the most compelling aspects of 2-chloro-5-(difluoromethyl)-1,3-thiazole is its role as a key intermediate in synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop novel molecules with enhanced pharmacokinetic profiles. For example, modifications at the 4-position of the thiazole ring have been explored to improve oral bioavailability and reduce toxicity. Such structural optimizations are essential steps in translating promising hits from early-stage screening into viable drug candidates.
The synthesis of 2-chloro-5-(difluoromethyl)-1,3-thiazole typically involves multi-step organic reactions, including nucleophilic substitution and fluorination processes. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements for preclinical studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired heterocyclic core.
Preclinical studies have begun to uncover the potential therapeutic applications of 2-chloro-5-(difluoromethyl)-1,3-thiazole. Initial findings suggest that it may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders. Additionally, its interaction with DNA-binding proteins has been investigated, revealing promising results for applications in oncology research. These preliminary data underscore the importance of further exploration into this compound’s mechanism of action.
The pharmaceutical industry has taken note of these findings, with several companies investing in derivative development programs based on thiazole scaffolds like 2-chloro-5-(difluoromethyl)-1,3-thiazole. Collaborative efforts between academic researchers and industry scientists are accelerating the pace of discovery, leading to faster identification of lead compounds for clinical testing. This synergy between academia and industry is crucial for translating basic research into tangible therapeutic advancements.
Regulatory considerations also play a significant role in the development pipeline for such compounds. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous safety assessments are prerequisites for advancing candidates into human trials. The unique structural features of 2-chloro-5-(difluoromethyl)-1,3-thiazole present both opportunities and challenges in this regard, necessitating careful planning and execution throughout the development process.
Looking ahead, the future prospects for 2-chloro-5-(difluoromethyl)-1,3-thiazole appear promising, with ongoing research aimed at expanding its therapeutic potential. Innovations in computational chemistry and high-throughput screening are expected to accelerate the identification of novel derivatives with improved efficacy and reduced side effects. Furthermore, advances in biocatalysis may offer sustainable synthetic routes for large-scale production.
In conclusion,2-chloro-5-(difluoromethyl)-1,3-thiazole (CAS No. 1781434-39-6) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and biological relevance. Its role as a key intermediate and potential therapeutic agent underscores its importance in ongoing drug discovery efforts. As research continues to uncover new applications for this compound,thiazole-based therapies are likely to gain prominence in treating a wide range of diseases.
1781434-39-6 (2-chloro-5-(difluoromethyl)-1,3-thiazole) 関連製品
- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)
- 7598-04-1(3-(1-phenylcyclohexyl)propanoic Acid)
- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)
- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)
- 1050880-52-8(2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine)
- 1550987-04-6(Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)
- 1807118-89-3(5-Bromo-3-difluoromethyl-2-nitropyridine)
- 2138071-14-2(4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole)
- 297160-66-8(Ethyl 2-(4-Fluorophenyl)amino-4-oxo-4,5-dihydrothiophene-3-carboxylate)
- 381214-32-0(1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol)
